Chloromethyl nonanoate
Overview
Description
Chloromethyl nonanoate is an organic compound with the molecular formula C₁₀H₁₉ClO₂. . This compound is characterized by the presence of a chloromethyl group attached to a nonanoate ester, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
It’s worth noting that chloromethyl compounds are often used in the modification of polymers, particularly in the preparation of anion exchange membranes .
Mode of Action
Chloromethylation typically involves the introduction of a chloromethyl group to a compound, which can further react with other substances . In the case of polymers, chloromethylation is followed by an amination reaction, leading to the formation of anion exchange membranes .
Biochemical Pathways
It’s important to note that chloromethyl compounds can play a role in various chemical reactions, particularly in the chloromethylation of aromatic compounds .
Pharmacokinetics
It’s worth noting that the pharmacokinetics of a compound can greatly influence its bioavailability and overall effect .
Result of Action
Chloromethyl compounds are often used in chemical reactions as intermediates, leading to the production of a variety of fine chemicals, polymers, and pharmaceuticals .
Action Environment
The action, efficacy, and stability of chloromethyl nonanoate can be influenced by various environmental factors. For instance, the presence of other reactants, temperature, pH, and solvent can all affect the course of a chemical reaction . .
Preparation Methods
Chloromethyl nonanoate can be synthesized through various methods. One common synthetic route involves the esterification of nonanoic acid with chloromethyl alcohol in the presence of an acid catalyst . The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
Chloromethyl nonanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of this compound can yield alcohols or alkanes.
Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chloromethyl nonanoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Chloromethyl nonanoate can be compared with other similar compounds such as:
Chloromethyl acetate: Similar in structure but with a shorter carbon chain, making it less hydrophobic.
Chloromethyl hexanoate: Another ester with a shorter carbon chain, leading to different physical and chemical properties.
Chloromethyl octanoate: Slightly shorter carbon chain than nonanoate, affecting its reactivity and applications.
This compound is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications .
Properties
IUPAC Name |
chloromethyl nonanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO2/c1-2-3-4-5-6-7-8-10(12)13-9-11/h2-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVIRQBZFULPEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335451 | |
Record name | Chloromethyl nonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10335451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77877-95-3 | |
Record name | Nonanoic acid, chloromethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77877-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloromethyl nonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10335451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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